4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

Catalog No.
S889426
CAS No.
1138443-06-7
M.F
C11H13BrN2O2
M. Wt
285.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

CAS Number

1138443-06-7

Product Name

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

IUPAC Name

4-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)

InChI Key

JIXRAPVRBOYMPP-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CBr

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CBr

Enrichment of Cysteine-Containing Proteins

4-DBDMB contains a bromoacetyl group, which is known to react with the thiol group (sulfhydryl group) of cysteine amino acids. This specific reactivity allows 4-DBDMB to covalently bind to cysteine residues within proteins. This property makes 4-DBDMB a useful tool for enriching protein samples for those containing cysteine residues [].

Through a process called affinity chromatography, researchers can leverage this specific binding. They can immobilize 4-DBDMB on a chromatography resin. When a protein mixture is passed through this resin, proteins containing cysteines will bind to the 4-DBDMB, while those lacking cysteines will flow through. This allows for the purification and enrichment of cysteine-containing proteins from complex biological samples [].

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide is a chemical compound with the molecular formula C11H13BrN2O2C_{11}H_{13}BrN_{2}O_{2} and a molecular weight of 285.14 g/mol. It features a bromoacetyl group attached to an amino group, which is further substituted with two dimethyl groups on the benzamide structure. This compound is notable for its potential applications in both organic synthesis and biological research, particularly in the study of enzyme interactions and protein modifications .

  • Substitution Reactions: The bromoacetyl group can be replaced by various nucleophiles, facilitating the formation of new derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, altering the oxidation states of its functional groups.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

These reactions underscore its utility as a versatile building block in synthetic chemistry.

The biological activity of 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide is primarily linked to its ability to interact with specific proteins and enzymes. The bromoacetyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This property makes it valuable in biochemical assays aimed at studying enzyme functions and developing enzyme inhibitors .

The synthesis of 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide typically involves the following steps:

  • Starting Materials: The reaction begins with 4-amino-N,N-dimethylbenzamide.
  • Reagents: Bromoacetyl bromide is used as the key reagent.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as triethylamine, which neutralizes hydrogen bromide generated during the reaction.
  • Purification: Post-reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .

In industrial settings, this process is scaled up using large reactors and controlled temperature systems to enhance efficiency.

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide has diverse applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: The compound is utilized in biochemical assays to explore enzyme interactions and modifications.
  • Industry: It finds use in producing specialty chemicals and materials .

These applications highlight its significance in both academic research and practical industrial processes.

Studies focusing on the interactions of 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide reveal its potential as a probe for investigating protein dynamics. Its ability to form covalent bonds allows researchers to study how enzymes are modified under various conditions, providing insights into enzymatic mechanisms and pathways involved in cellular processes .

XLogP3

1.3

Sequence

X

Dates

Last modified: 08-16-2023

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